SB 268262

Descripción general

Descripción

Aplicaciones Científicas De Investigación

SB 268262 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto de herramienta para estudiar el receptor 1 del péptido relacionado con el gen de la calcitonina y su papel en varias vías bioquímicas.

Biología: Se emplea en la investigación para comprender las funciones fisiológicas y patológicas del péptido relacionado con el gen de la calcitonina en el sistema nervioso.

Medicina: Se ha investigado por sus posibles aplicaciones terapéuticas en afecciones relacionadas con el péptido relacionado con el gen de la calcitonina, como las migrañas y las enfermedades cardiovasculares.

Industria: Se utiliza en el desarrollo de nuevos medicamentos dirigidos al receptor 1 del péptido relacionado con el gen de la calcitonina

Mecanismo De Acción

SB 268262 ejerce sus efectos uniéndose selectivamente al receptor 1 del péptido relacionado con el gen de la calcitonina, inhibiendo así la unión del péptido relacionado con el gen de la calcitonina. Esta inhibición evita la activación de la adenilato ciclasa, que es responsable de la producción de monofosfato de adenosina cíclico. Al bloquear esta vía, this compound modula varios procesos fisiológicos mediados por el péptido relacionado con el gen de la calcitonina .

Métodos De Preparación

La síntesis de SB 268262 implica varios pasos, comenzando con la preparación de la estructura central de la benzamida. La ruta sintética normalmente incluye reacciones de nitración, sulfinilación y metilación. Las condiciones de reacción a menudo implican el uso de dimetilsulfóxido como disolvente y varios reactivos para lograr las transformaciones deseadas . Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimizaciones para la producción a gran escala.

Análisis De Reacciones Químicas

SB 268262 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo nitro en this compound se puede reducir a una amina en condiciones específicas.

Sustitución: El grupo tiaozolilsulfinilo puede participar en reacciones de sustitución, lo que lleva a la formación de varios derivados.

Hidrólisis: La porción de benzamida puede sufrir hidrólisis en condiciones ácidas o básicas, lo que lleva a la formación de ácidos carboxílicos y aminas correspondientes.

Los reactivos comunes utilizados en estas reacciones incluyen agentes reductores como el gas hidrógeno y el paladio sobre carbono para la reducción, y ácidos o bases fuertes para la hidrólisis. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Comparación Con Compuestos Similares

SB 268262 es único en su antagonismo selectivo del receptor 1 del péptido relacionado con el gen de la calcitonina. Los compuestos similares incluyen:

SB 273779: Otro antagonista no peptídico selectivo en el receptor 1 del péptido relacionado con el gen de la calcitonina, con propiedades inhibitorias similares.

SB 204990: Un compuesto con una estructura química diferente pero actividad biológica similar como un antagonista del receptor del péptido relacionado con el gen de la calcitonina.

STF-118804: Un antagonista selectivo con un mecanismo de acción distinto que se dirige al receptor 1 del péptido relacionado con el gen de la calcitonina

Estos compuestos comparten actividades biológicas similares pero difieren en sus estructuras químicas y afinidades de unión específicas, destacando la singularidad de this compound en su clase.

Actividad Biológica

SB 268262 is a selective non-peptide antagonist of the calcitonin gene-related peptide (CGRP) receptor, specifically targeting CGRP1. This compound has been researched primarily for its potential applications in treating migraine and other headache disorders, given the role of CGRP in pain transmission and vascular regulation.

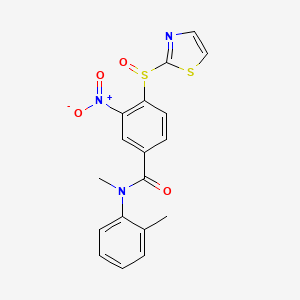

- Chemical Name : N-Methyl-N-(2-methylphenyl)-3-nitro-4-(2-thiazolylsulfinyl)-benzamide

- CAS Number : 217438-17-0

- Molecular Weight : 401.46 g/mol

- Purity : ≥99% (HPLC)

This compound functions by inhibiting the binding of CGRP to its receptor, which in turn prevents the activation of downstream signaling pathways, notably the stimulation of adenylyl cyclase. The compound has demonstrated high potency with IC50 values of 0.24 nM for [^125I]CGRP binding and 0.83 nM for CGRP-activated adenylyl cyclase stimulation in SK-N-MC cell membranes .

Biological Activity

The biological activity of this compound has been characterized through various studies:

- Inhibition of CGRP Binding : this compound effectively inhibits [^125I]CGRP binding to its receptors, which is crucial for blocking CGRP-mediated signaling pathways associated with migraine pathophysiology .

- Adenylyl Cyclase Activity : The compound significantly reduces CGRP-induced adenylyl cyclase activation, further supporting its role as a potent antagonist .

-

Case Studies and Research Findings :

- In a study examining the differential effects of neuropeptides on human osteoarthritic and healthy chondrocytes, this compound was used to demonstrate the modulation of inflammatory responses via CGRP pathways .

- Additional research indicated that CGRP antagonists like this compound could serve as potential biomarkers for predicting treatment efficacy in migraine patients, highlighting its relevance in clinical applications .

Research Findings Overview

Clinical Relevance

The clinical implications of this compound are significant, particularly in the context of migraine management. The compound's ability to inhibit CGRP signaling suggests it could be an effective therapeutic agent for patients who do not respond to conventional treatments. Clinical trials involving other CGRP antagonists have shown varying degrees of efficacy, indicating that compounds like this compound may offer alternative options for those with treatment-resistant migraines .

Propiedades

IUPAC Name |

N-methyl-N-(2-methylphenyl)-3-nitro-4-(1,3-thiazol-2-ylsulfinyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O4S2/c1-12-5-3-4-6-14(12)20(2)17(22)13-7-8-16(15(11-13)21(23)24)27(25)18-19-9-10-26-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXHLPJQQPOMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(C)C(=O)C2=CC(=C(C=C2)S(=O)C3=NC=CS3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217438-17-0 | |

| Record name | 217438-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.